5-(5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine
Description
This compound features a 1,2,4-oxadiazole core substituted at position 5 with a [4-(3-chlorophenyl)piperazin-1-yl]methyl group and at position 3 with a pyridin-2-amine bearing diethyl substituents. The 3-chlorophenylpiperazine moiety is a common pharmacophore in ligands targeting serotonin (5-HT) and dopamine receptors, while the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability . The diethylamine group on the pyridine ring likely modulates lipophilicity and receptor binding kinetics.
Properties
IUPAC Name |
5-[5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c1-3-28(4-2)20-9-8-17(15-24-20)22-25-21(30-26-22)16-27-10-12-29(13-11-27)19-7-5-6-18(23)14-19/h5-9,14-15H,3-4,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVNNXSCVBQGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperazine Derivative: This step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 4-(3-chlorophenyl)piperazine intermediate.
Oxadiazole Ring Formation: The intermediate is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring. This step may involve the use of reagents such as hydrazine and carboxylic acids.
Coupling with Pyridine Derivative: The final step involves coupling the oxadiazole intermediate with a diethylpyridine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics, including its interaction with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-(5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Modulation of Signaling Pathways: It can influence signaling pathways, such as the PI3K-AKT and MAPK pathways, which are involved in cell growth and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Piperazine-Containing Heterocycles
Compound 20a : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1349172-92-4)
- Structural Similarities : Shares the 4-arylpiperazinylmethyl group (phenyl vs. 3-chlorophenyl in the target compound) and a triazole-thione core.
- Key Differences: The triazole-thione scaffold replaces the oxadiazole ring, which may reduce metabolic stability compared to the target compound.
BRL155572 : 3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol
- Structural Similarities : Contains the 3-chlorophenylpiperazine group, a critical motif for 5-HT1A/5-HT7 receptor binding.
- Key Differences: Lacks the oxadiazole-pyridine framework, instead featuring a diphenylpropanol backbone.
- Activity : High affinity for serotonin receptors (Ki = 0.3 nM for 5-HT1A), suggesting the target compound’s piperazine group may confer similar receptor interactions .
Oxadiazole Derivatives
SB224289 : [4-[2-Methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1’-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)methanone
- Structural Similarities : Incorporates a 1,2,4-oxadiazole ring and a spiro-piperidine group.
- Key Differences : The oxadiazole is part of a phenyl-substituted system rather than a pyridine linkage.
- Activity : Acts as a 5-HT1B receptor antagonist (Ki = 1.2 nM), highlighting the oxadiazole’s role in CNS-targeted compounds .
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives
- Structural Similarities : Features a 1,3,4-oxadiazole core with halogenated aryl groups.
- Key Differences : Substituted with dichlorophenyl instead of 3-chlorophenylpiperazine, and lacks the pyridine-diethylamine moiety.
- Activity : Demonstrated selective cytotoxicity against Hep-G2 liver cancer cells (IC50 = 2.46 μg/mL), suggesting halogen positioning critically impacts anticancer efficacy .
Pyridine-Linked Analogues
EN300-7543056 : 2-[4-({4-[3-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl}methyl)piperazin-1-yl]ethan-1-ol
- Structural Similarities : Combines a 3-chlorophenyl group, piperazine, and pyridine-derived heterocycle.
- Key Differences : Replaces oxadiazole with a pyrrolopyridine system and adds a hydroxymethyl group.
Key Differentiators of the Target Compound
Dual Pharmacophores : Combines serotonin receptor-targeting 3-chlorophenylpiperazine with a metabolically stable oxadiazole-pyridine scaffold.
Lipophilicity Modulation : The diethylamine group balances solubility and membrane permeability, unlike polar substituents in analogues like EN300-7543056 .
Synthetic Feasibility : Higher synthetic yields compared to triazole derivatives (e.g., 6% in ) suggest scalability for preclinical testing .
Biological Activity
The compound 5-(5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.0 g/mol. The structure includes a piperazine moiety, which is often associated with various pharmacological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of piperazine derivatives, including those containing oxadiazole groups. For instance, compounds similar in structure to our target have shown moderate to significant antimicrobial activity against various bacterial strains. A study reported that synthesized piperazine derivatives exhibited effective inhibition against Salmonella typhi and Bacillus subtilis .
Neuroprotective Effects
Research has indicated that certain derivatives of piperazine can exhibit neuroprotective activity. Specifically, compounds with similar structural features have been shown to prolong survival in models of acute cerebral ischemia, suggesting potential applications in neuroprotection .
Enzyme Inhibition
The compound's potential as an acetylcholinesterase inhibitor has also been explored. Acetylcholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. Some derivatives demonstrated strong inhibitory effects, with IC50 values indicating significant potency .
Study 1: Antimicrobial Screening
A comprehensive screening of synthesized piperazine derivatives revealed that compounds containing the oxadiazole moiety exhibited promising antimicrobial properties. The study utilized various bacterial strains and reported varying degrees of efficacy, with some compounds achieving IC50 values indicative of strong activity .
Study 2: Neuroprotective Activity
In a neuroprotection study, a related compound was tested in animal models subjected to induced cerebral ischemia. Results showed that the compound significantly improved survival rates and reduced mortality, highlighting its potential therapeutic applications in neurodegenerative conditions .
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for 5-(5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Coupling Reactions : Condensation of pre-synthesized oxadiazole intermediates with piperazine derivatives. For example, nucleophilic substitution between 4-(3-chlorophenyl)piperazine and bromomethyl-oxadiazole precursors under basic conditions (e.g., Cs₂CO₃ or Et₃N) .
- Cyclization : Formation of the 1,2,4-oxadiazole ring via cyclodehydration of amidoximes using POCl₃ or other dehydrating agents, as demonstrated in analogous thiadiazole syntheses .
- Purification : Column chromatography (e.g., gradient elution with EtOAc/hexane) and recrystallization (DMSO/water) are critical for isolating the final compound with >95% purity .
Q. Key Optimization Factors :
Q. How can researchers characterize this compound using spectroscopic and analytical methods?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Detect functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .
- Melting Point : Consistency in melting range (e.g., 104–107°C) indicates purity .
Advanced Research Questions
Q. How can contradictions in spectral data interpretation be resolved for structural confirmation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if available) to resolve ambiguities. For example, NOESY NMR can clarify spatial proximity of piperazine and oxadiazole moieties .
- Computational Modeling : DFT calculations predict chemical shifts and compare with experimental NMR data .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to trace nitrogen environments in complex heterocycles .
Case Study : Discrepancies in aromatic proton integration (e.g., overlapping signals) were resolved by 2D-COSY and HSQC in a related pyrazole-oxadiazole hybrid .
Q. What strategies are used to determine the compound’s pharmacological targets and binding mechanisms?
Methodological Answer:
- In Silico Docking : Screen against receptors (e.g., dopamine D2, serotonin 5-HT3) using software like AutoDock. The 3-chlorophenyl group may enhance affinity for hydrophobic binding pockets .
- Radioligand Binding Assays : Compete with known ligands (e.g., [³H]spiperone for D2 receptors) to calculate Ki values .
- Functional Assays : Measure cAMP inhibition or calcium flux in cell lines expressing target receptors .
Example : Analogous piperazine derivatives showed dual D2/5-HT3 antagonism, correlating with antiemetic activity .
Q. How to design structure-activity relationship (SAR) studies focusing on the 1,2,4-oxadiazole and piperazine moieties?
Methodological Answer:
- Oxadiazole Modifications :
- Piperazine Optimization :
- Pharmacokinetic Profiling : Measure LogP, plasma protein binding, and CYP450 inhibition for lead optimization .
Data-Driven Example : Methylation of the piperazine ring in a related compound improved oral bioavailability by 40% .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- Major Impurities :
- Unreacted Intermediates : Residual bromomethyl-oxadiazole or piperazine derivatives. Monitor via TLC (Rf comparison) .
- Oxidation Byproducts : Sulfoxide formation in thioether-containing analogs. Use inert atmospheres (N₂/Ar) during synthesis .
- Mitigation Strategies :
- Chromatography : Reverse-phase HPLC with C18 columns (ACN/water + 0.1% TFA) separates polar impurities .
- Recrystallization : Optimize solvent systems (e.g., DMSO/water) to remove high-melting-point contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
